Stearate

Lipid Metabolism Lipoprotein Kinetics Fatty Acid Tracking

Stearate (CAS 646-29-7), the conjugate base of stearic acid (C18:0), is a long-chain saturated fatty acid anion with the molecular formula C18H35O2- and a molecular weight of 283.5 g/mol. As a straight-chain saturated fatty acid anion, it serves as a fundamental building block for a wide range of stearate salts (e.g., magnesium stearate, zinc stearate) and esters, which are critical excipients, lubricants, and emulsifiers in pharmaceutical, cosmetic, and industrial formulations.

Molecular Formula C18H35O2-
Molecular Weight 283.5 g/mol
CAS No. 646-29-7
Cat. No. B1226849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearate
CAS646-29-7
Molecular FormulaC18H35O2-
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1
InChIKeyQIQXTHQIDYTFRH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearate (CAS 646-29-7) Procurement Guide: Chemical Identity and Class Characteristics


Stearate (CAS 646-29-7), the conjugate base of stearic acid (C18:0), is a long-chain saturated fatty acid anion with the molecular formula C18H35O2- and a molecular weight of 283.5 g/mol [1]. As a straight-chain saturated fatty acid anion, it serves as a fundamental building block for a wide range of stearate salts (e.g., magnesium stearate, zinc stearate) and esters, which are critical excipients, lubricants, and emulsifiers in pharmaceutical, cosmetic, and industrial formulations [2]. Its primary procurement value lies in its specific chain length and saturation, which dictate its unique physicochemical and biological behaviors relative to other fatty acid derivatives.

Why Stearate (CAS 646-29-7) Cannot Be Substituted with Generic 'Saturated Fatty Acid' Analogs


Generic substitution of stearate (C18:0) with other saturated fatty acid anions (e.g., palmitate C16:0, myristate C14:0) fails due to quantifiable, chain-length-dependent differences in metabolic handling and physicochemical properties. Studies in normolipidemic men demonstrate that stearate is incorporated into plasma phospholipids (PL) and cholesteryl esters (CE) at significantly different proportions (33% and 9%, respectively) compared to palmitate (18% and 7%) and myristate (over 95% into triglycerides) [1]. Furthermore, in cultured rat hepatocytes, the rate of stearate incorporation into triacylglycerol (3.6 nmol/mg protein/4 h) is only 6-8% of that observed for palmitate and myristate [2]. These metabolic divergences mean that replacing stearate with a shorter-chain analog would fundamentally alter the lipid profile and biological fate of a formulation or dietary intervention, making such substitution scientifically unsound without a complete re-evaluation of the product's metabolic and functional properties.

Quantitative Evidence Differentiating Stearate (CAS 646-29-7) from Palmitate and Myristate


Differential Lipoprotein Incorporation: Stearate vs. Palmitate and Myristate

In a controlled human feeding study using stable-isotope-labeled fatty acids, the metabolic fate of stearate (13C18:0) was directly compared to that of palmitate (13C16:0) and myristate (2H3/2H4). The study quantified the percentage of each labeled fatty acid incorporated into plasma lipoprotein lipid classes (phospholipid [PL] and cholesteryl ester [CE]) over 72 hours [1]. Stearate demonstrated a markedly different incorporation profile, being preferentially esterified into PL and CE relative to the other saturated fats.

Lipid Metabolism Lipoprotein Kinetics Fatty Acid Tracking

Reduced Triacylglycerol Synthesis: Stearate vs. Palmitate, Myristate, and Oleate in Hepatocytes

The utilization of stearate for triacylglycerol (TG) synthesis was quantitatively compared to palmitate, myristate, and oleate in primary cultured rat hepatocytes [1]. Using radiolabeled [1-14C] fatty acids, the rate of TG synthesis from stearate was found to be substantially lower than from all other tested fatty acids, establishing a clear metabolic divergence.

Hepatocyte Metabolism Lipogenesis In Vitro Assay

Lower Beta-Oxidation Rate: Stearate vs. Palmitate, Myristate, and Oleate in Hepatocytes

The rate of beta-oxidation, a primary energy-yielding pathway for fatty acids, was directly compared between stearate, palmitate, myristate, and oleate in the same cultured rat hepatocyte model [1]. Stearate was oxidized at a significantly lower rate than all shorter-chain and unsaturated comparators.

Beta-Oxidation Energy Metabolism In Vitro Assay

Higher Plasma Area Under Curve (AUC) and Lower Clearance: Stearate vs. Oleate in Humans

A randomized-controlled crossover trial in postmenopausal women compared the postprandial metabolic fate of uniformly 13C-labeled stearate (U-13C18:0) and oleate (U-13C18:1) [1]. The study revealed substantial differences in plasma exposure and clearance rates, indicating that stearate has a distinct systemic kinetic profile even when compared to its monounsaturated, same-chain-length counterpart.

Pharmacokinetics Postprandial Metabolism Clinical Trial

High-Value Research and Industrial Applications for Stearate (CAS 646-29-7) Based on Differential Evidence


Lipid-Based Drug Delivery Systems Requiring Prolonged Circulation or Specific Lipoprotein Targeting

The evidence that stearate exhibits a 66% higher plasma AUC and 46% lower clearance compared to oleate [1], combined with its preferential incorporation into plasma phospholipids (33% vs. 18% for palmitate) [2], makes stearate an optimal lipid anchor for drug delivery systems like liposomes or lipid nanoparticles (LNPs). Formulators can leverage stearate to extend the circulation half-life of a payload and achieve a more predictable plasma lipoprotein distribution profile, which is critical for targeted therapies and reducing off-target clearance.

Pharmaceutical Excipients (Magnesium Stearate) in Tablet Formulations with Critical Disintegration Requirements

The unique crystalline polymorphs of stearate salts, particularly the dihydrate form of magnesium stearate, are known to provide superior lubricating properties and improved tablet disintegration compared to other hydrated or amorphous forms [1]. The precise fatty acid composition, specifically the stearate-to-palmitate ratio and water content, dictates the resulting crystal form and therefore the functional performance of the lubricant. Procurement of high-stearate-content materials (≥90% sum of stearic and palmitic acids, with >40% stearate as per USP/NF) enables control over this critical quality attribute, ensuring consistent tablet hardness and dissolution profiles.

Nutritional and Metabolic Research Models Investigating Lipid-Induced Changes in Lipoprotein Profiles

Given that stearate is incorporated into plasma cholesteryl esters and phospholipids at rates 1.3-fold and 1.8-fold higher than palmitate [1], and its TG synthesis rate is 92-94% lower than palmitate and myristate [2], it is a superior tool compound for studies dissecting the specific metabolic effects of individual saturated fatty acids. Using pure stearate allows researchers to isolate the effects of C18:0 from the confounding variables introduced by other dietary fats, enabling the precise elucidation of pathways that influence plasma lipoprotein composition and atherogenesis, as highlighted by the 1996 study's conclusion that it is inappropriate to regard all saturated fatty acids as metabolically similar [1].

Cosmetic and Topical Formulations for Sustained Emolliency and Barrier Function

The inherently lower rate of beta-oxidation (60-65% lower than palmitate and myristate) [1] and reduced clearance from plasma [2] observed for stearate suggest that stearate-based esters (e.g., glyceryl stearate, isopropyl stearate) may form more persistent emollient films on the skin compared to shorter-chain analogs. This can translate to prolonged moisturization and enhanced barrier repair properties, a key performance differentiator in premium cosmetic and dermatological formulations. Selection of stearate over palmitate or myristate esters should be based on this documented metabolic stability, which correlates with functional longevity on the stratum corneum.

Quote Request

Request a Quote for Stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.